The synthesis of vimentin involves transcription of the VIM gene followed by translation into polypeptide chains that undergo post-translational modifications. The peptide segment Vimentin (402-413) can be synthesized using solid-phase peptide synthesis (SPPS) techniques, which allow for precise control over the amino acid sequence.
The molecular structure of vimentin consists of a central rod domain flanked by head and tail domains. The segment (402-413) likely falls within the rod domain, contributing to filament stability and interactions with other proteins.
Vimentin undergoes various biochemical reactions that affect its assembly and disassembly:
Vimentin functions as part of the cytoskeletal framework, providing mechanical support to cells. Its assembly into filaments allows it to withstand mechanical stress and maintain cell shape.
Vimentin is widely studied for its roles in:
The vimentin peptide segment spanning residues 402-413 resides within the C-terminal end of the α-helical rod domain (specifically coil 2B). This region is characterized by a highly conserved IF consensus motif ("T/S-R/K-X-X-N/D") that mediates critical intermolecular interactions during filament assembly. Structural analyses reveal that this segment forms a staggered parallel alignment with adjacent monomers, facilitating tetramer stabilization through electrostatic and hydrophobic contacts. Mutagenesis studies demonstrate that substitutions in this motif (e.g., R406C or N412D) cause assembly arrest at the unit-length filament (ULF) stage by disrupting longitudinal annealing [1] [8]. The 402-413 segment also acts as a molecular recognition site for 14-3-3 adapter proteins, linking mechanical stability to cellular signaling pathways [6].
Table 1: Functional Impact of Key Residues in Vimentin (402-413)
Residue | Structural Role | Mutation Effect |
---|---|---|
Arg406 | Salt bridge formation | ULF arrest, reduced filament elasticity |
Asn412 | Hydrogen bonding | Impaired tetramer stacking |
Leu403 | Hydrophobic stabilization | Filament fragility |
Ser409 | Phosphorylation site | Altered filament mechanics |
The 402-413 region exhibits regulated conformational plasticity mediated by post-translational modifications (PTMs). Phosphorylation at Ser409 (pSer409) by PKCθ introduces negative charges that weaken hydrophobic interactions between coiled coils. Optical trap experiments demonstrate this reduces filament stiffness by ~40% by promoting subunit unfolding rather than sliding [4] [6]. Conversely, lysine acetylation at K410 enhances solubility and disassembles filaments, facilitating cell migration. The PTM-induced charge alterations propagate through the filament via long-range allostery, as evidenced by hydrogen-deuterium exchange mass spectrometry showing increased dynamics >5nm from modification sites [3] [8]. Notably, phosphorylation enables 14-3-3ζ binding, which further softens filaments by sterically blocking inter-tetramer contacts and increasing water accessibility to the coiled-coil interface [6].
Table 2: PTM-Induced Mechanical Changes in Vimentin (402-413)
PTM Type | Enzyme | Structural Consequence | Mechanical Effect |
---|---|---|---|
Ser409 phosphorylation | PKCθ | Reduced coiled-coil packing | 35-40% filament softening |
Lys410 acetylation | KAT3B | Filament disassembly | Loss of network resilience |
Lys410 ubiquitination | E3 ligases | Proteasomal targeting | Reduced filament density |
Super-resolution microscopy reveals that the 402-413 segment contributes to vimentin’s 49-nm axial periodicity – a key feature distinguishing mature filaments from 59-nm ULFs. This compaction results from the partial overlap (∼10nm) of ULFs during longitudinal annealing, where residues 402-413 mediate head-to-tail interactions between tetramers [1]. Mechanical stretching experiments demonstrate that under tension, this region undergoes subunit unfolding rather than inter-subunit sliding, enabling filament extension to 350% of resting length without rupture. Mutations disrupting 402-413 interactions (e.g., R406C) abolish periodicity and reduce extensibility by >60%, confirming its role in strain accommodation [1] [8]. The segment’s conserved salt bridges (e.g., R406-D403) act as molecular shock absorbers by breaking/reforming during deformation, dissipating mechanical energy.
Assembly Mechanism:
Unlike keratins or lamins, vimentin’s 402-413 segment exhibits enhanced electrostatic polarity that enables rapid filament reorganization during cell migration. While keratin K8 coil 2B lacks conserved basic residues, vimentin Arg406 forms salt bridges across tetramers, providing greater resilience to shear stress [7] [8]. Lamin A/C contains a rigid immunoglobulin fold instead of flexible linkers, limiting its extensibility to <150% strain versus vimentin’s 350%. Disease-linked mutations further highlight functional divergence: Vimentin R406C causes cataracts via aberrant filament aggregation, whereas homologous keratin mutations (e.g., K14 R125C) induce epidermal blistering due to reduced mechanical integration [7].
Table 3: Evolutionary and Functional Divergence of IF Subunits
IF Protein | Equivalent Domain | Key Structural Differences | Mechanical Properties |
---|---|---|---|
Vimentin | 402-413 (Coil 2B) | High charge density; PTM hotspots | High extensibility (350% strain) |
Keratin K8 | 390-400 (Coil 2B) | Neutral linker; fewer salt bridges | Limited strain tolerance (180%) |
Lamin A/C | 424-436 (Ig-fold) | β-sheet stabilization | Low unfolding capacity (150% strain) |
Neurofilament H | 405-415 (Coil 2B) | Extended KSP repeats | Enhanced side-arm mediated elasticity |
The 402-413 region’s mutation susceptibility correlates with tissue-specific pathologies: Neurodegeneration in GFAP (Q402P) versus myopathies in desmin (R406W). This underscores how sequence variations in conserved domains tailor IF mechanics to cellular context [7] [8].
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